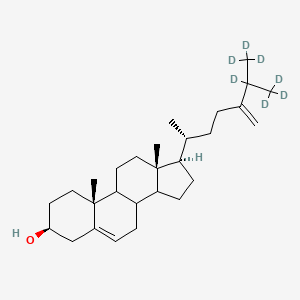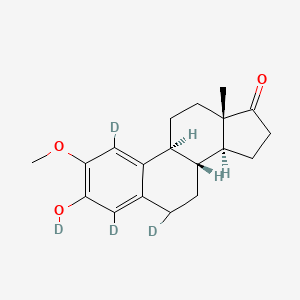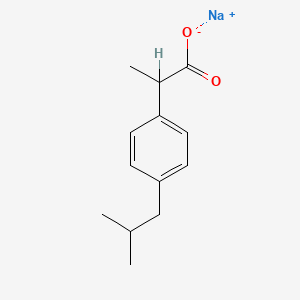
(±)-Prasugrel-d3(acetate-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with acute coronary syndrome. The deuterated version is used in scientific research to study the pharmacokinetics and metabolic pathways of Prasugrel, as the incorporation of deuterium atoms can influence the metabolic stability and absorption of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Prasugrel-d3(acetate-d3) involves the incorporation of deuterium atoms into the Prasugrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuterium Exchange Reactions: Using deuterated solvents such as deuterated acetic acid or deuterated methanol to replace hydrogen atoms with deuterium.
Deuterated Reagents: Utilizing deuterated reagents like deuterated acetic anhydride in the acetylation step to introduce deuterium atoms into the acetate group.
Industrial Production Methods: Industrial production of (±)-Prasugrel-d3(acetate-d3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents and reagents.
Purification: Purification steps such as crystallization or chromatography to isolate the deuterated compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (±)-Prasugrel-d3(acetate-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives of Prasugrel-d3.
Reduction: Reduced forms of Prasugrel-d3.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(±)-Prasugrel-d3(acetate-d3) is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Prasugrel in the body.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Prasugrel.
Drug Interaction Studies: Used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of Prasugrel.
Biological Research: Employed in studies related to platelet aggregation and cardiovascular diseases.
Industrial Applications: Utilized in the development and optimization of Prasugrel formulations and delivery systems.
Mécanisme D'action
(±)-Prasugrel-d3(acetate-d3) exerts its effects by inhibiting platelet aggregation. The mechanism involves:
Molecular Targets: The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from activating the receptor.
Pathways Involved: This inhibition blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation.
Comparaison Avec Des Composés Similaires
Clopidogrel: Another antiplatelet medication with a similar mechanism of action but different metabolic pathways.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Cangrelor: An intravenous P2Y12 receptor antagonist with rapid onset and offset of action.
Uniqueness of (±)-Prasugrel-d3(acetate-d3):
Deuterium Incorporation: The presence of deuterium atoms enhances the metabolic stability and alters the pharmacokinetics of the compound.
Research Applications: Its use in pharmacokinetic and metabolic studies provides valuable insights into the behavior of Prasugrel in the body.
Propriétés
Numéro CAS |
1127253-02-4 |
|---|---|
Formule moléculaire |
C20H17D3FNO3S |
Poids moléculaire |
376.46 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
150322-43-3 (unlabelled) |
Synonymes |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
Étiquette |
Prasugrel Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)



![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)



